セドレロン

概要

説明

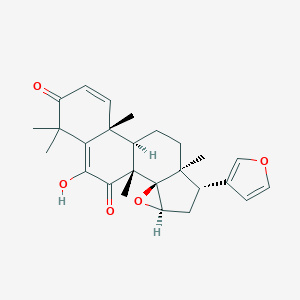

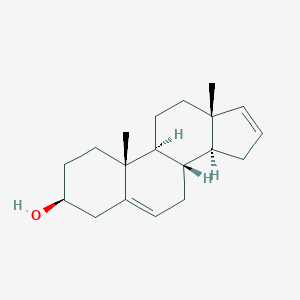

Cedrelone is a limonoid, a class of highly oxygenated triterpenoids. It was first isolated from the heartwood of Cedrela toona, a tree belonging to the Meliaceae family . Cedrelone is known for its unique chemical structure, which includes a β-substituted furan ring at C-17, a β-epoxide function at C-14 and C-15, and a keto group . This compound has garnered significant interest due to its diverse biological activities, including antitumor and insecticidal properties .

科学的研究の応用

Chemistry: Cedrelone serves as a valuable intermediate in the synthesis of other bioactive limonoids and triterpenoids.

Medicine: Research has shown that cedrelone possesses antitumor properties, particularly against hepatocellular carcinoma.

作用機序

将来の方向性

生化学分析

Biochemical Properties

Cedrelone is known to interact with Phenazine biosynthesis-like domain-containing protein (PBLD), acting as an activator . It also has been found to have a significant impact on rust pustule emergence .

Cellular Effects

Cedrelone has been observed to induce apoptosis in cancer cells

Molecular Mechanism

It is known to exert its effects through its interaction with PBLD

準備方法

Synthetic Routes and Reaction Conditions: Cedrelone can be extracted from the heartwood of Cedrela toona using benzene as a solvent . The extraction process involves grinding the wood and subjecting it to solvent extraction, followed by purification using chromatographic techniques .

Industrial Production Methods: While there is limited information on the large-scale industrial production of cedrelone, the extraction from natural sources remains the primary method. Advances in supercritical fluid extraction using carbon dioxide have shown promise for efficient extraction of cedrelone from plant materials .

化学反応の分析

反応の種類: セドレロンは、酸化、還元、置換などのさまざまな化学反応を起こします .

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、エポキシド、アルコール、およびセドレロンの置換誘導体が含まれます .

4. 科学研究への応用

類似化合物との比較

特性

IUPAC Name |

(1R,2R,4R,6S,7S,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O5/c1-22(2)17(27)7-9-23(3)16-6-10-24(4)15(14-8-11-30-13-14)12-18-26(24,31-18)25(16,5)21(29)19(28)20(22)23/h7-9,11,13,15-16,18,28H,6,10,12H2,1-5H3/t15-,16+,18+,23+,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMUOVSEPOBWMK-BWLMZZBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=COC=C6)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=COC=C6)C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254-85-9 | |

| Record name | Cedrelone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

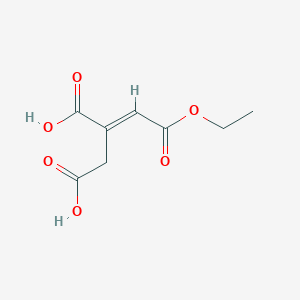

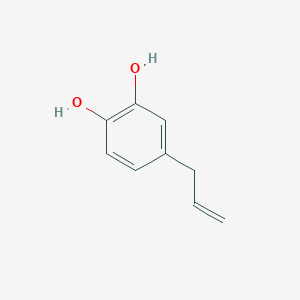

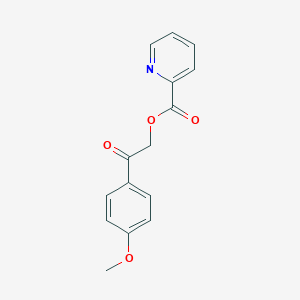

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise molecular targets of Cedrelone are still under investigation, research suggests several mechanisms of action:

- Mitochondrial-mediated Apoptosis: Cedrelone induces apoptosis in cancer cells, likely by increasing reactive oxygen species (ROS) and disrupting mitochondrial membrane potential (MMP). []

- Inhibition of Angiogenesis: Cedrelone shows potential to inhibit the formation of new blood vessels, a crucial process in tumor growth and progression. []

- Cell Cycle Disruption: Cedrelone can trigger cell cycle arrest in the G2/M phase, halting the proliferation of cancer cells. []

- Modulation of ERK/MAPK Signaling Pathway: This pathway is often dysregulated in cancer, and Cedrelone's ability to modulate it contributes to its anticancer effects. []

- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Some Cedrelone derivatives exhibit moderate inhibitory activity against 11β-HSD1, an enzyme implicated in metabolic disorders. []

- Inhibition of Protease Activity: Cedrelone reduces protease activity in the midgut of Spodoptera frugiperda larvae, potentially disrupting digestion and impacting growth. []

ANone:

- Molecular Formula: C26H30O5 []

- Spectroscopic Data:

- IR: Characteristic peaks for hydroxyl, carbonyl, and furan ring functionalities. [, ]

- NMR (1H and 13C): Data consistent with the presence of a furan ring, hydroxyl group, and a complex ring system characteristic of limonoids. [, , ]

- Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern of Cedrelone. [, ]

A: Limited research is available regarding the material compatibility and stability of Cedrelone under various conditions. Studies primarily focus on its extraction and isolation from natural sources. [, ]

ANone: Current research primarily focuses on the biological activities of Cedrelone rather than its catalytic properties. Therefore, information on its reaction mechanisms, selectivity, and catalytic applications is limited.

A: Yes, molecular docking studies have been conducted to investigate the interaction of Cedrelone and its derivatives with potential target proteins, such as Glycogen Synthase Kinase-3β (GSK-3β). [] This research helps to understand the potential binding modes and affinities of Cedrelone analogs.

ANone:

- Acetylation: Modifying Cedrelone through acetylation can enhance its cytotoxic activity against cancer cells. []

- Furyl-δ-Lactone Core: This structural motif appears crucial for the interaction of Cedrelone and related compounds with target proteins, such as GSK-3β. []

- Presence of Specific Functional Groups: Studies suggest that the presence and position of hydroxyl, carbonyl, and epoxide groups influence the biological activity of Cedrelone and its analogs. [, , ]

A: While detailed information on the stability of Cedrelone under various conditions is limited, studies have explored its extraction and isolation using different techniques, suggesting potential strategies for handling and processing. [, ] Research on specific formulations to enhance its stability, solubility, or bioavailability is currently lacking.

ANone: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of Cedrelone in living organisms is currently limited. Further research is needed to establish its in vivo activity, efficacy, and potential for therapeutic development.

A:

- In vitro: Cedrelone demonstrates promising anticancer activity against various human cancer cell lines, including breast cancer (MDA-MB-231), [, ] glioma (U87), [] and others. It exhibits antiproliferative, pro-apoptotic, and anti-migratory effects in these models.

ANone: Currently, research on specific resistance mechanisms against Cedrelone is scarce. Further investigation is necessary to determine potential cross-resistance with other compounds or drug classes, particularly if it advances to clinical development.

A: While detailed toxicological data for Cedrelone in humans is limited, studies in insects suggest potential adverse effects on growth, development, and survival. [, , , , , ] Further research is crucial to establish its safety profile, including potential long-term effects, before considering clinical applications.

ANone:

- Early Studies: Initial investigations focused on the isolation and structural characterization of Cedrelone from natural sources like Cedrela toona. [, , ]

- Bioactivity Exploration: Subsequent research revealed the insecticidal properties of Cedrelone against various insect pests. [, , , , ]

- Anticancer Potential: More recent studies have uncovered the promising anticancer activity of Cedrelone against different human cancer cell lines, suggesting a new avenue for therapeutic development. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)

![10-[(4-methyl-1-piperazinyl)acetyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B224017.png)

![2-(PIPERIDIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE](/img/structure/B224021.png)

![9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride](/img/structure/B224026.png)

![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)

![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)